molecular formula C10H12O5 B2825164 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid CAS No. 1696992-68-3

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid

Cat. No. B2825164
CAS RN: 1696992-68-3
M. Wt: 212.201
InChI Key: GVFRNXXKJPMONK-UHFFFAOYSA-N
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Description

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid is a chemical compound with the molecular formula C10H12O5 and a molecular weight of 212.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12) . This indicates the presence of a furan ring and a tetrahydro-2H-pyran ring in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Biocatalytic Synthesis and Applications

  • Enzyme Cascade Systems for Synthesis

    A study by Jia et al. (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), showcasing the potential of these compounds as biobased building blocks in the pharmaceutical and polymer industries. The system achieved high yields, demonstrating the efficiency of biocatalytic methods in producing valuable chemical intermediates (Jia et al., 2019).

  • Gold Nanoparticle Catalysts for Oxidation

    Casanova et al. (2009) reported on the selective conversion of HMF into 2,5-furandicarboxylic acid (FDCA) using gold nanoparticle catalysts, highlighting a sustainable and efficient method for producing important chemical intermediates from biomass (Casanova et al., 2009).

Advancements in Furan Derivatives Production

  • Biobased Polymers

    Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, creating novel biobased furan polyesters. This research points to the utility of furan derivatives in developing sustainable materials for the polymer industry (Jiang et al., 2014).

  • High Productivity Biocatalysts

    Zhang et al. (2020) described the use of cofactor-engineered Escherichia coli cells for the high-productivity production of furan carboxylic acids. This work underscores the potential for biotechnological approaches to enhance the efficiency of producing biobased chemicals (Zhang et al., 2020).

Sustainable Chemical Synthesis

  • Biomass Conversion to Chemicals: The synthesis of FDCA, a key renewable alternative to petroleum-derived chemicals, from bioresources like HMF is a significant area of research. Studies by Yuan et al. (2019) review the biocatalytic production of FDCA, emphasizing its role in creating bio-based polymers and the efficiency of enzymatic methods over traditional chemical routes (Yuan et al., 2019).

properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFRNXXKJPMONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=CO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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